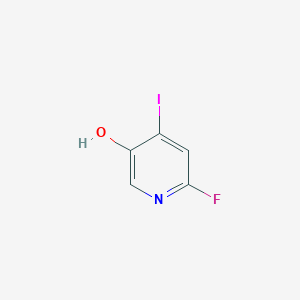
(1E)-1-methoxy-4-methylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-methoxy-4-methylpent-1-en-3-one, or MMPME, is an organic compound found in nature that has a wide range of applications in scientific research. It is a colorless liquid with a sweet, pungent odor and a low boiling point. MMPME is a versatile molecule that has been used in a variety of laboratory experiments and has been found to have many biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MMPME has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of enzymes, as an inhibitor of enzymes, as an antioxidant, and as a ligand in metal-catalyzed reactions. It has also been used to study the relationships between structure and reactivity of organic compounds, as a reagent in organic synthesis, and as a substrate in biotransformations.
Wirkmechanismus
MMPME has been found to interact with a variety of enzymes and proteins in the body, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MMPME has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
MMPME has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been found to have anti-bacterial and anti-viral effects, and to modulate the immune system. In addition, MMPME has been found to have neuroprotective effects, and to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMPME in laboratory experiments is its low boiling point, which makes it easy to handle and store. It is also non-toxic and non-volatile, making it safe to use. However, MMPME is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The future directions for MMPME are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could be used to develop novel drugs and treatments for a variety of diseases and conditions. In addition, MMPME could be used in the development of new catalysts and reagents for organic synthesis. Finally, MMPME could be used to study the structure and reactivity of organic compounds, and to develop new methods for biotransformations.
Synthesemethoden
MMPME is synthesized through a two-step process. The first step involves the reaction of 1-methoxy-4-methylpent-1-en-3-ol with ethyl chloroformate in the presence of a base such as sodium hydroxide to form the corresponding ester, 1-methoxy-4-methylpent-1-en-3-yl ethyl chloroformate. The second step involves the reaction of the ester with sodium hydroxide in the presence of a catalyst such as p-toluenesulfonic acid to form MMPME.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-1-methoxy-4-methylpent-1-en-3-one involves the condensation of 4-methyl-3-penten-2-one with methanol in the presence of an acid catalyst to form the desired product.", "Starting Materials": [ "4-methyl-3-penten-2-one", "Methanol", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-penten-2-one and methanol to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
CAS-Nummer |
56279-29-9 |
Produktname |
(1E)-1-methoxy-4-methylpent-1-en-3-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



